magnesium;ethynoxyethane;bromide

Description

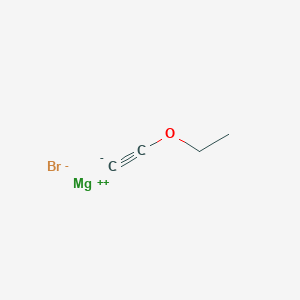

Magnesium ethynoxyethane bromide, systematically named ethylmagnesium bromide (C₂H₅MgBr), is a Grignard reagent widely used in organic synthesis. It consists of a magnesium center coordinated to an ethyl group and a bromide ion, typically prepared by reacting ethyl bromide with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) . Its IUPAC name, "magnesium; ethane; bromide," reflects its ionic structure, where the ethyl group acts as a carbanion nucleophile .

Properties

CAS No. |

36678-63-4 |

|---|---|

Molecular Formula |

C4H5BrMgO |

Molecular Weight |

173.29 g/mol |

IUPAC Name |

magnesium;ethynoxyethane;bromide |

InChI |

InChI=1S/C4H5O.BrH.Mg/c1-3-5-4-2;;/h3H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

LLRIOBJPDRYXEN-UHFFFAOYSA-M |

Canonical SMILES |

CCOC#[C-].[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of magnesium;ethynoxyethane;bromide typically involves the reaction of magnesium metal with ethynoxyethane bromide in an anhydrous ether solvent. The general procedure is as follows :

Preparation of the Reaction Flask: A dry, nitrogen-purged flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

Formation of the Grignard Reagent: Magnesium turnings are added to the flask, followed by the slow addition of ethynoxyethane bromide dissolved in anhydrous ether. The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium.

Reaction Conditions: The reaction mixture is stirred under reflux conditions until the magnesium is completely consumed, forming the Grignard reagent, this compound.

Chemical Reactions Analysis

Magnesium;ethynoxyethane;bromide, like other Grignard reagents, undergoes a variety of chemical reactions :

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols. For example, the reaction with an aldehyde yields a secondary alcohol.

Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.

Reactions with Epoxides: It adds to epoxides to form alcohols, typically attacking the less substituted carbon of the epoxide ring.

Formation of Carboxylic Acids: It reacts with carbon dioxide to form carboxylates, which can be protonated to yield carboxylic acids.

Scientific Research Applications

Magnesium;ethynoxyethane;bromide has numerous applications in scientific research and industry :

Organic Synthesis: It is used to synthesize a wide range of organic compounds, including alcohols, acids, and complex natural products.

Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Research: It is utilized in the synthesis of biologically active molecules and probes for studying biochemical pathways.

Mechanism of Action

The reactivity of magnesium;ethynoxyethane;bromide is primarily due to the polar nature of the carbon-magnesium bond . The carbon atom bonded to magnesium is nucleophilic, allowing it to attack electrophilic centers in other molecules. This nucleophilicity is enhanced by the presence of the ether solvent, which stabilizes the Grignard reagent through coordination with the magnesium atom.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂H₅BrMg

- Molecular Weight : 133.28 g/mol

- Appearance : Clear, colorless to amber solution in ether or THF .

- Reactivity : Highly reactive toward electrophiles (e.g., carbonyl compounds, halides) to form carbon-carbon bonds .

Comparison with Similar Grignard Reagents

Structural and Physical Properties

Notes:

Thermodynamic and Reaction Data

Enthalpy of Formation (ΔfH°) :

| Reaction | ΔrH° (kJ/mol) | Conditions |

|---|---|---|

| Mg + C₂H₅Br → C₂H₅MgBr | -302.92 | Gas phase |

| Mg + CH₃Br → CH₃MgBr | -298.5 | Diethyl ether |

| Mg + C₆H₅Br → C₆H₅MgBr | -285.7 | THF |

Key Observations :

Ethylmagnesium Bromide :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.